2-(4-Phenylpiperazin-1-yl)acetohydrazide

Monoamine Oxidase Inhibition Antimicrobial Activity Procaspase Activation

2-(4-Phenylpiperazin-1-yl)acetohydrazide (CAS 1689-05-0) is a substituted piperazinyl acetohydrazide primary utilized as a synthetic intermediate. Its structure features a phenylpiperazine core linked to an acetohydrazide group, providing a reactive handle for condensation with aldehydes to form N-acyl hydrazones.

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
Cat. No. B8604259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperazin-1-yl)acetohydrazide
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NN)C2=CC=CC=C2
InChIInChI=1S/C12H18N4O/c13-14-12(17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,17)
InChIKeyOZUFDWBTWOQASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(4-Phenylpiperazin-1-yl)acetohydrazide as a Key Intermediate for Caspase-Activating Compounds


2-(4-Phenylpiperazin-1-yl)acetohydrazide (CAS 1689-05-0) is a substituted piperazinyl acetohydrazide primary utilized as a synthetic intermediate. Its structure features a phenylpiperazine core linked to an acetohydrazide group, providing a reactive handle for condensation with aldehydes to form N-acyl hydrazones [1]. This compound has been specifically documented as a precursor (designated 'hydrazide 1{30}') in the synthesis of combinatorial libraries of procaspase-activating compounds, a class of small molecules that includes the first direct procaspase-3 activator, PAC-1 [2]. Its primary value in research procurement is as a building block for exploring structure-activity relationships (SAR) around the piperazine N-substituent of N-acyl hydrazone-based caspase activators.

Synthetic Intermediate For procaspase-activating compound libraries (e.g., PAC-1 analogs)
SAR Building Block Explore N-phenylpiperazine substituent effects in N-acyl hydrazone series
Reactive Handle Acetohydrazide group enables condensation with aldehydes

Why Direct Substitution of 2-(4-Phenylpiperazin-1-yl)acetohydrazide Is Not Supported by Evidence


A critical review of the literature reveals a complete absence of direct, quantitative comparative data for 2-(4-Phenylpiperazin-1-yl)acetohydrazide against its closest analogs, such as 2-(4-benzylpiperazin-1-yl)acetohydrazide ('hydrazide 1{29}') [1]. While both serve as intermediates for procaspase-activating compounds, no published study provides a head-to-head comparison of their reactivity, solubility, stability, or biological activity of their derived libraries. Scientific selection cannot be based on assumed differentiation. Without quantifiable evidence—such as differential coupling yields, aqueous solubility, or metabolic stability of final products—generic substitution between these intermediates cannot be scientifically ruled out. Procurement decisions must therefore be based on specific synthetic utility for a desired final compound, not on proven superiority.

No head-to-head reactivity, solubility, or stability comparisons exist between this hydrazide and its N-benzyl analog (hydrazide 1{29}).

Absence of quantitative evidence prevents ruling out generic substitution; internal qualification assays are required to confirm interchangeability.

Procurement must be based on specific synthetic utility for the desired final compound, not on assumed differentiation.

Quantitative Differentiation Claims for 2-(4-Phenylpiperazin-1-yl)acetohydrazide: A Critical Evidence Gap Analysis


No Comparative Biological Activity Data Found for the Uncondensed Hydrazide

An exhaustive search for quantitative biological activity data for 2-(4-Phenylpiperazin-1-yl)acetohydrazide itself found no studies with a direct comparator. One 1965 study notes the compound (IXa) was prepared and tested as a monoamine oxidase (MAO) inhibitor, but provides no IC50 value for it or any comparator [1]. A 1990 study used it to synthesize antiparkinsonian agents but did not test the hydrazide itself [2]. A 2023 study on piperazine-hydrazone antimicrobials evaluates condensed final products, not the parent hydrazide [3]. The compound is noted as an intermediate 'hydrazide 1{30}' in a patent for procaspase activators, but the patent's biological data pertains only to the final N-acyl hydrazone library members [4]. This creates a complete quantitative evidence gap for differentiating the uncondensed compound based on biological activity.

Biological Activity Gap
Data to verify
Not quantified
Procurement value limited to synthetic building block
No quantitative IC50/EC50 vs comparator; historical MAO screen lacked comparator data
Monoamine Oxidase Inhibition Antimicrobial Activity Procaspase Activation

No Comparative Physicochemical or Stability Data Found

No peer-reviewed data was found that quantitatively compares the solubility, stability, or reactivity of 2-(4-Phenylpiperazin-1-yl)acetohydrazide with its N-benzyl (1{29}) or N-(4-methylbenzophenone) (1{31}) analogs. Vendor datasheets from excluded sources provide only generic physical properties (melting point ~150-160 °C, soluble in polar solvents) without comparative context . The absence of data such as comparative HPLC purity over time under defined storage conditions, differential solubility in common reaction solvents (e.g., ethanol, DMSO), or relative coupling efficiencies with aldehydes prevents any evidence-based claim of superior handling or performance as an intermediate.

Stability/Solubility Gap
Data to verify
Not comparatively quantified
Internal qualification of solubility and stability required
Vendor claims unsupported by peer-reviewed comparative data
Physicochemical Properties Solubility Stability

Evidence-Supported Application Scenarios for 2-(4-Phenylpiperazin-1-yl)acetohydrazide


Synthesis of N-Phenylpiperazine-Derived Procaspase-Activating Compound Libraries

The primary literature-supported application is as a key synthetic intermediate for generating combinatorial libraries of procaspase-3 activators. The patent literature explicitly identifies this compound as 'hydrazide 1{30}', which is used to synthesize a sub-library of N-acyl hydrazones by reacting it with a panel of aldehydes [1]. This is a direct, evidence-backed use case. A procurement decision should be driven by the specific goal of exploring the N-phenylpiperazine moiety's role in the structure-activity relationship of caspase activators, where the phenyl group replaces the benzyl group found in PAC-1 (derived from hydrazide 1{29}).

Precursor for 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives

The compound is a documented starting material for synthesizing heterocyclic systems. One study transformed it into 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol and further into 1,2,4-triazole derivatives, which were screened for tuberculostatic activity [2]. This demonstrates its utility in medicinal chemistry programs targeting infectious diseases, where it serves as a precursor to complex heterocycles.

Building Block for Antiparkinsonian Agent Development

An earlier study used this hydrazide (compound IIA) as a starting point to synthesize a series of arylidenehydrazides, which were then further elaborated into oxadiazoles, formazans, and tetrazolium salts. These final compounds were screened for antiparkinsonian activity and some showed better in vivo effects than L-dopa on tremor and rigidity [3]. This positions the compound as a historically relevant starting material for neuroscience-focused discovery.

Application
Selection Property
Validation Focus
Procaspase-activator library synthesis
N-phenylpiperazine moiety in SAR
Aldehyde condensation efficiency; caspase activation screening
Precursor for 1,3,4-oxadiazole/1,2,4-triazole derivatives
Hydrazide reactivity for heterocycle formation
Antimicrobial screening of final heterocycles
Building block for antiparkinsonian agent development
Arylidenehydrazide derivative formation
In vivo model-response endpoint context (tremor/rigidity)
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